N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a fluorine atom, and a morpholine group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yl moiety. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activities have been explored, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs for treating infections and cancer.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom and the morpholine group play crucial roles in enhancing its binding affinity and selectivity towards these targets. The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide: This compound shares structural similarities but has a different substituent on the benzamide group.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Another thiazole derivative with a tert-butyl group instead of the morpholine group.
Uniqueness: N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c1-16-6-8-17(9-7-16)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-20-18(23)4-2-5-19(20)29-22;/h2,4-9H,3,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFZLBPHDGDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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